Cas no 1049948-11-9 (1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide)

1-(4-Fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a fluorobenzenesulfonyl group, which enhances metabolic stability, and a benzothiazole moiety, known for its bioactivity in drug design. The pyrrolidine-2-carboxamide linker contributes to conformational flexibility, potentially improving target binding affinity. This compound may serve as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) substituents offers tunable electronic properties for optimization in drug discovery programs.
1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide structure
1049948-11-9 structure
Product Name:1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
CAS No:1049948-11-9
MF:C20H20FN3O4S2
MW:449.518905639648
CID:6424087
PubChem ID:16827555
Update Time:2025-06-09

1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
    • 2-Pyrrolidinecarboxamide, 1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-7-methyl-2-benzothiazolyl)-
    • 1049948-11-9
    • 1-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
    • 1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
    • F2378-0440
    • AKOS024644438
    • Inchi: 1S/C20H20FN3O4S2/c1-12-5-10-16(28-2)17-18(12)29-20(22-17)23-19(25)15-4-3-11-24(15)30(26,27)14-8-6-13(21)7-9-14/h5-10,15H,3-4,11H2,1-2H3,(H,22,23,25)
    • InChI Key: SGDZFZMHKBLEQV-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(F)C=C2)(=O)=O)CCCC1C(NC1=NC2=C(OC)C=CC(C)=C2S1)=O

Computed Properties

  • Exact Mass: 449.08792664g/mol
  • Monoisotopic Mass: 449.08792664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Density: 1.464±0.06 g/cm3(Predicted)
  • pka: 10.05±0.70(Predicted)

1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide Pricemore >>

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Additional information on 1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Compound CAS No. 1049948-11-9: 1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

In the realm of advanced chemical synthesis and drug discovery, the compound with CAS No. 1049948-11-9, known as 1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, has emerged as a significant molecule of interest. This compound is a complex structure that combines elements of heterocyclic chemistry, fluorinated aromatic systems, and amide functionalities. Its unique architecture makes it a promising candidate for various applications in the pharmaceutical and materials science industries.

The benzothiazole core of this compound is a well-known scaffold in medicinal chemistry due to its versatility and ability to engage in multiple non-covalent interactions. The presence of a fluorobenzenesulfonyl group introduces electronic diversity and enhances the molecule's stability. Furthermore, the methoxy and methyl substituents on the benzothiazole ring contribute to its lipophilicity and solubility properties, which are critical for drug-like behavior.

Recent studies have highlighted the potential of this compound as a modulator of protein-protein interactions (PPIs). PPIs are pivotal in numerous cellular processes, and their modulation offers a novel therapeutic strategy for diseases such as cancer and neurodegenerative disorders. The pyrrolidine carboxamide moiety in this molecule has been shown to interact with specific binding pockets in target proteins, making it a valuable tool in drug design.

From a synthetic perspective, the construction of this compound involves multi-step reactions that showcase the prowess of modern organic chemistry. The synthesis begins with the preparation of the benzothiazole derivative, followed by functionalization with the fluoroarenesulfonyl group. The final step involves coupling this intermediate with the pyrrolidine carboxamide unit using peptide coupling reagents. This sequence underscores the importance of orthogonal protection strategies and precise control over reaction conditions to achieve high yields and purity.

In terms of biological evaluation, preliminary assays have demonstrated that this compound exhibits moderate activity against several enzyme targets associated with inflammatory pathways. Its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests potential applications in anti-inflammatory therapies. However, further optimization is required to enhance its potency and selectivity.

The incorporation of a fluorinated sulfonyl group into this molecule not only imparts electronic effects but also introduces steric hindrance that can influence binding affinity. Fluorine atoms are known for their unique electronic properties, which can modulate both hydrophobicity and hydrogen bonding capabilities. This feature makes the compound an intriguing candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Another area where this compound shows promise is in its potential use as a building block for more complex architectures. The presence of multiple functional groups allows for further derivatization, enabling chemists to explore diverse chemical spaces. For instance, substitution at the pyrrolidine nitrogen or modification of the benzothiazole ring could lead to novel analogs with enhanced pharmacokinetic profiles.

Recent advancements in computational chemistry have also facilitated a deeper understanding of this compound's properties. Molecular docking studies have revealed that its benzothiazole moiety can adopt favorable orientations within protein cavities, enhancing its binding efficiency. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for predicting reactivity and stability under physiological conditions.

In conclusion, CAS No. 1049948-11-9, or 1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, represents a sophisticated molecule with multifaceted applications in contemporary chemical research. Its intricate structure and versatile functional groups make it an invaluable asset in both academic and industrial settings. As ongoing research continues to uncover its full potential, this compound stands at the forefront of innovation in drug discovery and materials development.

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